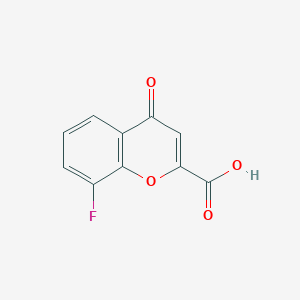

8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid

CAS No.: 93340-04-6

Cat. No.: VC13868788

Molecular Formula: C10H5FO4

Molecular Weight: 208.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93340-04-6 |

|---|---|

| Molecular Formula | C10H5FO4 |

| Molecular Weight | 208.14 g/mol |

| IUPAC Name | 8-fluoro-4-oxochromene-2-carboxylic acid |

| Standard InChI | InChI=1S/C10H5FO4/c11-6-3-1-2-5-7(12)4-8(10(13)14)15-9(5)6/h1-4H,(H,13,14) |

| Standard InChI Key | IUIBFSKSDRSMPH-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C1)F)OC(=CC2=O)C(=O)O |

| Canonical SMILES | C1=CC2=C(C(=C1)F)OC(=CC2=O)C(=O)O |

Introduction

8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid is a compound belonging to the chromene family, which is characterized by a fused benzopyran ring system. This compound features a carbonyl group at the 4-position and a carboxylic acid group at the 2-position, with a fluorine substituent at the 8-position. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

Synthesis and Reactivity

The synthesis of 8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid typically involves multi-step organic reactions. These processes may include cyclization reactions and the use of various reagents to introduce the fluorine substituent. The compound's reactivity is influenced by its functional groups, particularly the carboxylic acid and the fluorine atom, which can participate in a range of chemical transformations.

Biological Activities and Potential Applications

Compounds within the chromene family have been reported to exhibit a variety of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. While specific biological activities of 8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid remain to be fully characterized, its structural features suggest potential therapeutic applications. Further research is needed to explore its efficacy and safety in medical contexts.

Hazard and Safety Information

-

Signal Word: Warning

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation)

-

Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection), P302+P352+P332+P313 (If skin irritation occurs: Get medical advice/attention. Wash with plenty of soap and water), P362+P364 (Take off contaminated clothing and wash before reuse).

| Hazard Statement | Precautionary Statement |

|---|---|

| H315 | P264, P280, P302+P352+P332+P313 |

| H319 | P305+P351+P338, P362+P364 |

Comparison with Similar Compounds

8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid shares structural similarities with other chromene derivatives, such as 6-Fluoro-4-oxo-4H-chromene-2-carboxylic acid and 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid. The position of the fluorine substituent significantly influences the compound's chemical behavior and biological activity.

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| 6-Fluoro-4-oxo-4H-chromene-2-carboxylic acid | Fluoro substituent at position 6 | 0.97 |

| 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid | Fluoro substituent at position 7 | 0.97 |

| 8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid | Fluoro substituent at position 8 | 0.95 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume